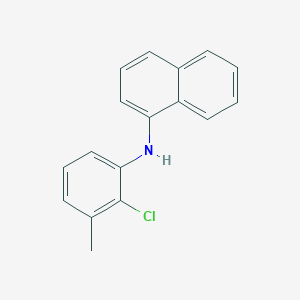
1-Naphthalenamine, N-(2-chloro-3-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- is an aromatic amine compound derived from naphthalene It is characterized by the presence of a naphthalene ring bonded to an amine group, which is further substituted with a 2-chloro-3-methylphenyl group
Preparation Methods
The synthesis of 1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-naphthylamine.
Substitution Reaction: 1-naphthylamine undergoes a substitution reaction with 2-chloro-3-methylphenyl chloride under suitable conditions to yield 1-Naphthalenamine, N-(2-chloro-3-methylphenyl)-.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation and nitration.
Coupling Reactions: It can be used in azo coupling reactions to form azo dyes.
Common reagents used in these reactions include oxidizing agents like chromic acid, reducing agents like sodium in amyl alcohol, and electrophiles for substitution reactions.
Scientific Research Applications
1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- can be compared with other similar compounds such as:
1-Naphthylamine: A simpler aromatic amine derived from naphthalene.
2-Naphthylamine: Another naphthalene derivative with different substitution patterns.
N-Phenyl-1-naphthylamine: A compound with a phenyl group instead of a 2-chloro-3-methylphenyl group.
The uniqueness of 1-Naphthalenamine, N-(2-chloro-3-methylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62224-68-4 |
|---|---|
Molecular Formula |
C17H14ClN |
Molecular Weight |
267.8 g/mol |
IUPAC Name |
N-(2-chloro-3-methylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C17H14ClN/c1-12-6-4-11-16(17(12)18)19-15-10-5-8-13-7-2-3-9-14(13)15/h2-11,19H,1H3 |
InChI Key |
GDBDAZYBAZIVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















